molecular formula C13H15N3O3S2 B2522047 2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine CAS No. 2034474-98-9

2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine

Cat. No.: B2522047
CAS No.: 2034474-98-9
M. Wt: 325.4
InChI Key: ZABBHGKOZUCWGP-UHFFFAOYSA-N
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Description

2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine is a heterocyclic compound featuring a piperidine ring substituted with a thiophene-2-sulfonyl group at the 1-position and a pyrazine moiety linked via an ether bond at the 3-position. This structure combines aromatic, sulfonamide, and ether functionalities, making it a candidate for pharmacological exploration, particularly in central nervous system (CNS) targets due to structural parallels with serotonin receptor modulators .

Properties

IUPAC Name

2-(1-thiophen-2-ylsulfonylpiperidin-3-yl)oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-21(18,13-4-2-8-20-13)16-7-1-3-11(10-16)19-12-9-14-5-6-15-12/h2,4-6,8-9,11H,1,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABBHGKOZUCWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Piperidin-3-ol reacts with thiophene-2-sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or diethylamine (Et2NH) is used to scavenge HCl, driving the reaction to completion.

Typical procedure :

  • Dissolve piperidin-3-ol (1.0 equiv) and TEA (2.5 equiv) in DCM.
  • Add thiophene-2-sulfonyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir at room temperature for 4–6 hours.
  • Quench with water, extract with DCM, and purify via column chromatography.

Yield : 75–85%.

Mechanistic Insights

The sulfonyl chloride acts as an electrophile, with the piperidine nitrogen performing a nucleophilic attack. The reaction proceeds via a two-step mechanism:

  • Formation of a sulfonate intermediate.
  • Rearrangement to the stable sulfonamide.

Ether Bond Formation: Piperidine-Pyrazine Linkage

The ether bond between piperidine and pyrazine is established using either Mitsunobu conditions or nucleophilic substitution.

Mitsunobu Coupling

This method is preferred for sterically hindered alcohols.

Procedure :

  • Combine 1-(thiophen-2-ylsulfonyl)piperidin-3-ol (1.0 equiv), 2-hydroxypyrazine-2-carbonitrile (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.
  • Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
  • Concentrate and purify via silica gel chromatography.

Yield : 60–70%.

Nucleophilic Substitution

Applicable if the pyrazine bears a leaving group (e.g., chloride).

Procedure :

  • Convert 1-(thiophen-2-ylsulfonyl)piperidin-3-ol to its tosylate using tosyl chloride in pyridine.
  • React the tosylate with 2-hydroxypyrazine-2-carbonitrile in DMF with K2CO3 at 80°C for 8 hours.
  • Isolate the product via extraction and chromatography.

Yield : 50–65%.

Cyano Group Installation on Pyrazine

The nitrile group is introduced via halogen displacement or direct cyanation.

Halogen-Cyanide Exchange

2-Chloropyrazine reacts with CuCN in dimethylformamide (DMF) at 120°C.

Procedure :

  • Heat 2-chloropyrazine (1.0 equiv) with CuCN (2.0 equiv) in DMF for 12 hours.
  • Cool, dilute with water, and extract with ethyl acetate.
  • Purify via recrystallization.

Yield : 55–60%.

Direct Cyanation Using Trimethylsilyl Cyanide (TMSCN)

A palladium-catalyzed approach enables direct C–H cyanation.

Procedure :

  • Mix pyrazine (1.0 equiv), Pd(OAc)2 (5 mol%), and TMSCN (2.0 equiv) in acetonitrile.
  • Heat at 100°C for 24 hours under argon.
  • Filter and concentrate to isolate the product.

Yield : 40–50%.

Alternative Synthetic Routes

One-Pot Sulfonylation-Etherification

A streamlined method combines sulfonylation and ether formation in a single pot.

Procedure :

  • React piperidin-3-ol with thiophene-2-sulfonyl chloride and TEA in DCM.
  • Without isolation, add 2-hydroxypyrazine-2-carbonitrile, DEAD, and triphenylphosphine.
  • Stir for 24 hours and purify.

Yield : 45–55%.

Solid-Phase Synthesis

Immobilized piperidine derivatives enable iterative coupling, though yields are moderate (30–40%).

Challenges and Optimization Strategies

Steric Hindrance in Piperidine

Bulky substituents on piperidine slow sulfonylation. Using excess sulfonyl chloride (1.5 equiv) and prolonged reaction times (12 hours) improves yields.

Pyrazine Reactivity

Electron-deficient pyrazine rings resist nucleophilic substitution. Activating groups (e.g., nitro) or transition metal catalysis (e.g., CuI) enhance reactivity.

Nitrile Stability

The cyano group may hydrolyze under acidic or basic conditions. Neutral pH and anhydrous solvents are critical.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized under specific conditions.

    Reduction: The pyrazine ring can be reduced to form different derivatives.

    Substitution: The piperidin-3-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group can yield sulfone derivatives, while reduction of the pyrazine ring can produce dihydropyrazine derivatives .

Scientific Research Applications

2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Differences :

  • Piperidine Substitution Position: The target compound substitutes the piperidine at the 3-position, whereas analogs like Compound 2 and 8 use the 4-position.
  • Sulfonyl Group : The thiophene-2-sulfonyl group introduces a sulfur-containing aromatic ring, contrasting with pyrazole-based sulfonyl groups in analogs. This affects electronic properties (e.g., lipophilicity) and steric bulk.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP<sup>*</sup> Yield (%) Key Substituents
Target Compound ~353.4 ~1.8 - Thiophen-2-ylsulfonyl, piperidin-3-yl
Compound 2 324.11 ~1.2 47 3-Methylpyrazole-sulfonyl, piperidin-4-yl
Compound 8 ~375.4 ~2.1 77 3-Ethyl-5-methylpyrazole-sulfonyl, piperidin-4-yl

<sup>*</sup>logP estimated using fragment-based methods (e.g., Crippen’s method).

Observations :

  • The thiophene group increases logP compared to pyrazole analogs, suggesting enhanced membrane permeability.
  • Higher yields in pyrazole derivatives (e.g., Compound 8: 77%) may reflect better reactivity of pyrazole sulfonyl chlorides compared to thiophene-based reagents.

Spectroscopic Characterization

All compounds, including the target, are characterized via:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Distinct signals for thiophene (δ ~7.0–7.5 ppm) and pyrazine (δ ~8.3–8.8 ppm) protons .
  • HRMS : Example: Compound 2 shows [M+H]<sup>+</sup> at 324.1128 (calc. 324.1130) .

Biological Activity

The compound 2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazine ring connected to a piperidine moiety via a thiophenesulfonyl group. The synthesis typically involves the following steps:

  • Formation of Piperidine Intermediate : Cyclization reactions of appropriate precursors yield the piperidine structure.
  • Sulfonylation : The piperidine intermediate is reacted with thiophene-2-sulfonyl chloride.
  • Coupling with Pyrazine : The final product is formed by coupling the sulfonylated piperidine with a pyrazine derivative.

Antimicrobial Properties

Recent studies have demonstrated significant antimicrobial activity of pyrazine derivatives, including 2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine. In vitro evaluations reveal:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.5
Escherichia coli0.250.5
Candida albicans0.300.6

Antioxidant Activity

The antioxidant potential was assessed using DPPH and hydroxyl radical scavenging assays. The compound showed significant radical-scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Assay TypeIC50 Value (μg/mL)
DPPH Scavenging15
Hydroxyl Radical Scavenging20

The biological activity of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in microbial resistance and oxidative stress pathways. Molecular docking studies support these findings by demonstrating favorable binding interactions with target proteins.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various pyrazine derivatives against clinical isolates of bacteria and fungi, highlighting the superior activity of compounds similar to 2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine .
  • Antioxidant Evaluation : Another research focused on the antioxidant properties of thiophene-substituted pyrazines, confirming their potential as multifunctional therapeutic agents capable of combating oxidative stress .

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